
Denopamine
描述
丹诺帕明是一种强心药,作为选择性β1肾上腺素能受体激动剂。 丹诺帕明在日本以卡尔古特(Kalgut)品牌上市,以片剂和细颗粒形式提供 .
准备方法
丹诺帕明可以通过多种方法合成。 一种值得注意的方法涉及使用铱催化剂对中间体化合物进行催化不对称氢化 。这种方法确保了高对映选择性,产生了丹诺帕明的活性形式。工业生产方法通常涉及使用类似催化过程的大规模合成,以确保一致性和纯度。
化学反应分析
丹诺帕明经历了几种类型的化学反应:
氧化: 丹诺帕明可以被氧化形成各种代谢物。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 还原反应可以将丹诺帕明转化为相应的醇衍生物。硼氢化钠是这些反应中常用的还原剂。
取代: 丹诺帕明可以进行取代反应,特别是在芳香环上。使用溴或氯等试剂进行卤化可以将卤素原子引入分子中。
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可以产生醇。
科学研究应用
Congestive Heart Failure
Denopamine has been studied extensively in the context of congestive heart failure. In animal models, it has demonstrated significant improvements in survival rates and myocardial health. For instance, a study involving DBA/2 mice with viral myocarditis showed that treatment with this compound led to a survival rate of 56% compared to 20% in control groups . This suggests that this compound may exert beneficial effects through both inotropic support and modulation of inflammatory responses.
Angina Pectoris
This compound is particularly effective for patients with refractory vasospastic angina pectoris—cases where traditional treatments such as nitrates or calcium channel blockers fail. A documented case study reported that a 71-year-old male patient experienced complete relief from angina attacks after being treated solely with this compound for three months, following unsuccessful attempts with other medications . This highlights this compound's potential as a standalone therapy in challenging cases.
Pulmonary Edema
This compound has also been indicated for clearing pulmonary edema due to its vasodilatory properties. By enhancing cardiac output and reducing systemic vascular resistance, it can alleviate symptoms associated with fluid overload in heart failure patients .
Case Studies
In Vitro Studies
In vitro studies have shown that this compound reduces TNF-alpha production in murine spleen cells exposed to lipopolysaccharides, indicating its potential anti-inflammatory properties . This effect may contribute to its therapeutic benefits in heart failure by mitigating inflammatory damage to cardiac tissues.
In Vivo Studies
In vivo experiments have confirmed that this compound not only improves cardiac function but also positively impacts survival rates in models of heart failure induced by viral infections or other stressors . These findings reinforce the drug's role as an important therapeutic agent in cardiology.
作用机制
丹诺帕明通过选择性结合心脏细胞上的β1肾上腺素能受体发挥作用 。这种结合激活环腺苷酸(cAMP)通路,导致细胞内钙离子水平升高。 钙离子水平的升高增强了心肌收缩,导致正性肌力作用 。这种机制有助于改善心力衰竭或心绞痛患者的心脏功能。
相似化合物的比较
丹诺帕明在β1肾上腺素能受体激动剂中独树一帜,因为它具有高选择性和口服生物利用度。类似化合物包括:
异丙肾上腺素: 一种非选择性β-肾上腺素能激动剂,用于紧急情况下治疗心动过缓和心脏阻滞。
多巴胺: 一种β1选择性激动剂,用于急性心力衰竭和心源性休克。
扎莫特罗: 一种部分β1激动剂,用于慢性心力衰竭。
生物活性
Denopamine is a selective beta1-adrenergic agonist that has garnered attention for its therapeutic potential, particularly in cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
This compound primarily acts as a beta1-adrenergic receptor agonist, leading to increased myocardial contractility and heart rate. It is distinct from other sympathomimetics due to its selective action, which minimizes adverse effects commonly associated with non-selective agents. The compound has been shown to exert anti-inflammatory effects by suppressing the production of tumor necrosis factor-alpha (TNF-alpha), particularly in models of viral myocarditis .
Pharmacological Effects
Positive Inotropic Effects : this compound enhances cardiac output by increasing the force of myocardial contraction without significantly raising peripheral vascular resistance. This characteristic makes it a valuable agent in treating heart failure .
Anti-Inflammatory Properties : Research indicates that this compound can reduce TNF-alpha levels in heart tissue, contributing to improved survival rates in animal models of congestive heart failure (CHF) .
Vasodilatory Effects : this compound also exhibits vasodilatory properties, which can be beneficial in conditions like variant angina pectoris where traditional treatments may fail .
Study 1: Effects on Congestive Heart Failure
In a murine model of CHF induced by viral myocarditis, this compound was administered at a dose of 14 micromol/kg daily. Results indicated a significant improvement in survival rates (56% survival in treated mice vs. 20% in controls) and a reduction in myocardial lesions. TNF-alpha levels were notably lower in treated mice (66.5 ± 7.5 pg/mg) compared to controls (113.5 ± 15.1 pg/mg) .
Study 2: Efficacy in Variant Angina
A clinical observation documented nine cases of patients with vasospastic angina pectoris unresponsive to conventional treatments who experienced symptom relief with this compound. This highlights its potential role as an alternative therapeutic option for refractory cases .
Data Tables
The following table summarizes key findings from studies on this compound's biological activity:
Study | Model | Dosage | Outcome |
---|---|---|---|
Murine CHF Model | Viral myocarditis | 14 micromol/kg | Improved survival (56% vs 20%) |
TNF-alpha Production | In vitro (spleen cells) | N/A | Reduced TNF-alpha levels significantly |
Variant Angina Case Studies | Clinical observations | N/A | Symptom relief in 9 refractory cases |
属性
IUPAC Name |
4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSBBVZJABQOSG-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045800 | |
Record name | Denopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71771-90-9 | |
Record name | Denopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71771-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Denopamine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071771909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Denopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R(-)-Denopamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DENOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F60UPD8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。